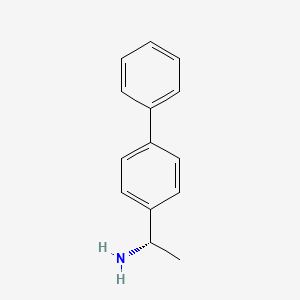

(1S)-1-(1,1'-biphenyl-4-yl)ethanamine

Description

BenchChem offers high-quality (1S)-1-(1,1'-biphenyl-4-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1-(1,1'-biphenyl-4-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(4-phenylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,15H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLZRPPCCDKMPO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1S)-1-(1,1'-biphenyl-4-yl)ethanamine physical properties

Executive Summary

(1S)-1-(1,1'-biphenyl-4-yl)ethanamine (also designated as (S)-1-(4-biphenylyl)ethylamine) is a high-value chiral building block, most notably recognized as a critical intermediate in the synthesis of Sacubitril (a component of the heart failure drug Entresto). Its structural rigidity, conferred by the biphenyl core, combined with the labile chiral center, makes it an ideal scaffold for asymmetric synthesis and chiral resolution processes.

This guide provides an exhaustive technical profile of the compound, moving beyond basic datasheet parameters to explore its solid-state behavior, synthesis pathways, and critical quality attributes (CQAs) required for pharmaceutical applications.

Molecular Identity & Physicochemical Profile

The distinction between the free base and its salt forms is critical for process design. The free base is prone to oxidation and carbamate formation (upon exposure to CO₂), whereas the hydrochloride salt represents the stable storage form.

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | (1S)-1-(4-phenylphenyl)ethanamine |

| Common Synonyms | (S)-4-Phenyl-α-methylbenzylamine; (S)-1-(4-Biphenylyl)ethylamine |

| CAS Number (Free Base) | 142347-70-2 (Specific (S)-isomer) / 223418-63-1 |

| CAS Number (HCl Salt) | 1354970-76-5 (Specific (S)-isomer HCl) |

| Molecular Formula | C₁₄H₁₅N |

| Molecular Weight | 197.28 g/mol (Free Base); 233.74 g/mol (HCl Salt) |

| SMILES | CC1=CC=C(C2=CC=CC=C2)C=C1 |

Physical Properties Data

Note: Data below aggregates experimental values and high-confidence predictive models for the (S)-enantiomer.

| Property | Value (Free Base) | Value (HCl Salt) | Context/Notes |

| Physical State | Viscous Oil or Low-Melting Solid | White Crystalline Solid | Free base crystallizes slowly; often handled as a melt. |

| Melting Point | 50–54 °C (Lit.[1][2] for racemate/analog) | >240 °C (Decomposes) | Salt formation dramatically increases lattice energy. |

| Boiling Point | ~338 °C (at 760 mmHg) | N/A (Sublimes/Degrades) | High vacuum distillation required for free base purification. |

| Density | 1.031 g/cm³ | Bulk density varies | Important for reactor loading calculations. |

| pKa (Conjugate Acid) | ~9.6 | N/A | Comparable to α-methylbenzylamine; strongly basic. |

| Solubility | DCM, Toluene, Alcohols | Water, Methanol, DMSO | Salt is sparingly soluble in non-polar solvents. |

| Optical Rotation [α]²⁰D | Negative (-) | Negative (-) | Typically -30° to -40° (c=1, MeOH). Must be verified per lot. |

Critical Insight: The "2-(4-biphenyl)ethylamine" isomer (CAS 17027-51-9) is a common regioisomer often confused with the target compound. Ensure the amino group is on the benzylic carbon (alpha position) for chiral activity, not the terminal ethyl carbon.

Stereochemical Characterization & Quality Control

For pharmaceutical intermediates, enantiomeric purity is the governing specification.

Chiral Purity Analysis

The (S)-configuration is the "eutomer" (active/desired form) for Sacubitril synthesis. The (R)-enantiomer is considered a critical impurity.

-

Method: Chiral HPLC or GC.

-

Column: Polysaccharide-based stationary phases (e.g., Chiralpak AD-H or OD-H).

-

Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine (for free base).

-

Target Specification: ee ≥ 99.5%.

Absolute Configuration Determination

While X-ray crystallography of the HCl salt is definitive, routine analysis relies on polarimetry.

-

Protocol: Dissolve 100 mg of sample in 10 mL Methanol. Measure at 589 nm (Sodium D line) at 20°C.

-

Acceptance: The specific rotation must be negative (-). A shift toward zero indicates racemization or contamination.

Synthesis & Manufacturing Pathways

Two primary routes dominate the production of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine: Biocatalytic Resolution (Green Chemistry) and Asymmetric Chemical Synthesis .

Workflow: Enzymatic Kinetic Resolution

This method is preferred for high-purity requirements as it separates the enantiomers under mild conditions, preventing thermal racemization.

Figure 1: Biocatalytic kinetic resolution workflow. The lipase selectively acylates the (R)-enantiomer, leaving the desired (S)-amine free for extraction.

Chemical Synthesis (Reductive Amination)

Alternatively, the compound is synthesized from 4-acetylbiphenyl using chiral auxiliaries or asymmetric hydrogenation catalysts (e.g., Rh-DuPhos).

-

Precursor: 4-Acetylbiphenyl.

-

Reagent: (S)-tert-butylsulfinamide (Ellman's auxiliary) or chiral oxime.

-

Reduction: Diastereoselective reduction of the imine.

-

Hydrolysis: Removal of the auxiliary to yield the chiral amine.

Applications in Drug Development

The primary utility of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine lies in its role as a Chiral Resolving Agent and an API Intermediate .

Sacubitril (LCZ696) Synthesis

In the synthesis of Sacubitril, this amine is often used to introduce the biphenyl moiety with specific stereochemistry, or used as a resolving agent to purify the succinic acid derivative intermediates.

Figure 2: Simplified pathway illustrating the incorporation of the biphenyl-ethylamine scaffold into the Sacubitril structure.

Handling, Safety, and Storage

Signal Word: DANGER

| Hazard Class | H-Code | Statement |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[3] |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Sensitization | H317 | May cause an allergic skin reaction. |

Storage Protocols:

-

Atmosphere: Store under Nitrogen or Argon. The free base readily absorbs CO₂ from air to form carbamate salts (white crust formation).

-

Temperature: 2–8°C recommended for long-term stability.

-

Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2512430, (1S)-1-(4-phenylphenyl)ethanamine. Retrieved from [Link]

- Google Patents. (2015). Process for the preparation of Sacubitril and its intermediates (WO2016071818).

-

Royal Society of Chemistry. (2012). Enzymatic resolution of amines. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

(1S)-1-(1,1'-biphenyl-4-yl)ethanamine chemical structure and stereochemistry

Structural Characterization, Stereochemical Assignment, and Synthetic Protocols[1][2][3]

Executive Summary

This technical guide provides a comprehensive analysis of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine (CAS: 14237-64-0), a critical chiral building block in medicinal chemistry.[1][2][3] Structurally analogous to (S)-1-phenylethylamine but possessing significantly higher lipophilicity due to the biphenyl moiety, this amine serves as a privileged scaffold in the synthesis of neprilysin inhibitors, TAAR1 agonists, and as a resolving agent for chiral acids. This document details the absolute configuration assignment via Cahn-Ingold-Prelog (CIP) priority, outlines a self-validating enzymatic kinetic resolution (EKR) protocol, and establishes analytical standards using Mosher’s amide analysis.[1][2][3]

Chemical Identity and Stereochemistry[4][5]

The molecule consists of a biphenyl core substituted at the 4-position with an aminoethyl group. The chirality resides at the benzylic (

Nomenclature & Identifiers:

1.1 Absolute Configuration (CIP Analysis)

To assign the (S)-configuration, we apply the Cahn-Ingold-Prelog (CIP) priority rules to the chiral center (

-

Priority 2: Biphenyl group (Carbon attached to C, C, H in the aromatic ring).

-

Priority 3: Methyl group (Carbon attached to H, H, H).[2][3]

-

Priority 4: Hydrogen (lowest priority).

Stereochemical Logic:

When the lowest priority group (Hydrogen) is oriented away from the viewer (dashed wedge), the sequence 1

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for (1S)-1-(1,1'-biphenyl-4-yl)ethanamine.[1][2][3][4]

Synthetic Protocol: Enzymatic Kinetic Resolution (EKR)[2][3]

While asymmetric hydrogenation of imines is possible, it often requires expensive Ruthenium/Iridium-BINAP catalysts and high pressure. For laboratory to pilot-scale production, Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B) is the superior method due to its high enantioselectivity (

Mechanism: CAL-B selectively acylates the (R)-amine, leaving the desired (S)-amine untouched.[1][2][3] The resulting mixture (neutral amide + basic amine) is easily separated via acid-base extraction.[2][3]

2.1 Experimental Workflow

Reagents:

Step-by-Step Procedure:

-

Reaction Setup: Dissolve racemic amine (e.g., 10 mmol) in Ethyl Acetate (50 mL). Ethyl acetate acts as both the solvent and the acyl donor.

-

Catalysis: Add Novozym 435 (200 mg). Incubate at 30°C with orbital shaking (200 rpm).

-

Monitoring: Monitor by HPLC or GC. The reaction will plateau at 50% conversion. The (R)-enantiomer is converted to the acetamide; the (S)-enantiomer remains as the free amine.[3]

-

Filtration: Filter off the immobilized enzyme (can be recycled).[2][3]

-

Separation (The Self-Validating Step):

-

Evaporate Ethyl Acetate.[2] Redissolve residue in MTBE.

-

Add 1M HCl (aq).[2][3] The (S)-amine forms a water-soluble hydrochloride salt and moves to the aqueous layer.[2][3] The (R)-amide remains in the organic layer.[3]

-

Separate layers.[2]

-

Basify the aqueous layer (pH > 12) with NaOH and extract with MTBE to recover pure (1S)-1-(1,1'-biphenyl-4-yl)ethanamine .[1][2][3]

-

Figure 2: Enzymatic Kinetic Resolution workflow for isolating the (S)-enantiomer.

Analytical Validation

Trust in stereochemical synthesis requires rigorous validation. Optical rotation is often insufficient for high-precision work due to solvent/concentration dependence.[1][2]

3.1 Mosher's Amide Analysis (Absolute Configuration)

This is the gold-standard method for determining absolute configuration without X-ray crystallography.[2][3]

-

Principle: Derivatize the amine with both (R)- and (S)-

-methoxy- -

Observation: The resulting diastereomeric amides exhibit distinct

and -

Interpretation: Calculate

.[2][3] The spatial arrangement of protons relative to the shielding cone allows assignment of the original amine configuration [1].

3.2 Chiral HPLC Parameters

For routine purity checks (ee determination), use the following conditions:

| Parameter | Condition |

| Column | Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm) |

| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1][2][3]1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Biphenyl absorption) |

| Expected | (S)-isomer typically elutes after (R)-isomer on OD-H (verify with racemate).[1][2][3] |

Applications in Drug Discovery[4][6]

The (1S)-1-(1,1'-biphenyl-4-yl)ethanamine scaffold is a "privileged structure" in medicinal chemistry, offering a rigid, lipophilic anchor that fits into hydrophobic pockets of enzymes and receptors.[1][2]

-

Neprilysin Inhibition: The biphenyl-amine motif mimics the hydrophobic side chains of substrates for Neprilysin (NEP). It is a structural relative to the intermediates used in the synthesis of Sacubitril (part of the heart failure drug Entresto), where the biphenyl group provides critical binding affinity [2].

-

TAAR1 Agonists: Trace Amine-Associated Receptor 1 (TAAR1) ligands often require a phenylethylamine core.[1][2][3] Extending the phenyl to a biphenyl increases potency by engaging secondary hydrophobic pockets in the receptor [3].

-

Chiral Resolution Agents: Due to its high crystallinity and lipophilicity, this amine is an excellent resolving agent for chiral carboxylic acids (e.g., Ibuprofen, Naproxen) via diastereomeric salt formation.

References

-

Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458.[3]

-

Ksander, G. M., et al. (1995).[2][3] Dicarboxylic acid dipeptide neutral endopeptidase inhibitors. Journal of Medicinal Chemistry, 38(10), 1689-1700.[2][3] (Foundational work on biphenyl-based NEP inhibitors).

-

MDPI. (2022).[2][3] Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist... Pharmaceuticals.[2][5] [2][3]

-

Breuer, M., et al. (2004).[2][3] Industrial methods for the production of optically active amines.[6] Angewandte Chemie International Edition, 43(7), 788-824.[2][3] (Review of enzymatic resolution including CAL-B).

Sources

- 1. 55005-32-8|1-([1,1'-Biphenyl]-4-yl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. (1S)-1-(1,1'-biphenyl-4-yl)ethanamine | C14H15N | CID 2512430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP4001274A1 - Biphenyl derivatives for blocking pd-1/pd-l1 interaction, preparation method therefor and use thereof - Google Patents [patents.google.com]

- 4. [1,1'-Biphenyl]-4-amine (CAS 92-67-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Advanced Synthesis and Purification Protocols for (1S)-1-(1,1'-biphenyl-4-yl)ethanamine

Content Type: Technical Whitepaper Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Subject: CAS 149557-78-2 (S-isomer) / 6036-49-3 (Racemate)

Executive Summary & Strategic Importance

(1S)-1-(1,1'-biphenyl-4-yl)ethanamine is a critical chiral building block, most notably serving as a key intermediate in the synthesis of Sacubitril , the neprilysin inhibitor component of the heart failure drug Entresto (LCZ696). Beyond its pharmaceutical utility, it serves as a robust chiral resolving agent and a ligand scaffold in asymmetric catalysis.

Achieving high enantiomeric excess (ee > 99%) is non-negotiable for pharmaceutical applications. This guide presents three distinct methodologies ranging from classical wet chemistry to modern biocatalysis, ensuring applicability across varying laboratory capabilities.

Key Chemical Properties

| Property | Data |

| IUPAC Name | (1S)-1-(4-phenylphenyl)ethanamine |

| Molecular Formula | C₁₄H₁₅N |

| Molecular Weight | 197.28 g/mol |

| Chiral Center | C1 (Benzylic position) |

| Target Configuration | (S)-enantiomer |

| Solubility | Soluble in MeOH, EtOH, DCM; Low solubility in water (free base) |

Retrosynthetic Analysis & Route Selection

We define three primary routes based on scale, cost, and equipment availability:

-

Route A: Biocatalytic Transamination (The "Green" Standard) – Highest theoretical yield (100%), single-step from ketone, requires enzyme library.

-

Route B: Classical Diastereomeric Resolution (The "Robust" Standard) – Low tech, scalable, max theoretical yield 50% (without racemization), requires cheap chiral acids.

-

Route C: Lipase-Mediated Kinetic Resolution – High enantioselectivity, uses standard reagents (CAL-B), max theoretical yield 50%.

Route A: Biocatalytic Transamination (Direct Asymmetric Synthesis)

This method utilizes

Mechanism & Workflow

The enzyme transfers an amino group from the donor to the ketone substrate, mediated by the cofactor Pyridoxal-5'-phosphate (PLP).

Figure 1: Biocatalytic transamination cycle utilizing isopropylamine as the sacrificial donor.

Experimental Protocol

Reagents: 4-Acetylbiphenyl (10 mM), Isopropylamine (1 M), PLP (1 mM), ATA-113 (or commercially available S-selective ATA screening kit), Phosphate Buffer (pH 7.5).

-

Preparation: Dissolve 4-acetylbiphenyl in DMSO (5% v/v final concentration) to aid solubility.

-

Reaction Mix: In a reaction vessel, combine:

-

Phosphate buffer (100 mM, pH 7.5)

-

Isopropylamine (1.0 M) – Note: Adjust pH back to 7.5 after addition.

-

PLP (1 mM)

-

Enzyme lyophilized powder (10–20 mg/mL)

-

Substrate solution.[1]

-

-

Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

-

Equilibrium Shift: To drive the reaction to completion, remove the acetone byproduct using a slight nitrogen sweep or reduced pressure (if the enzyme is stable).

-

Workup: Basify to pH > 12 using 10M NaOH. Extract with Methyl tert-butyl ether (MTBE) (3x).

-

Yield: Typically >90% conversion with >99% ee.

Route B: Classical Diastereomeric Resolution

For laboratories without access to enzyme libraries, classical resolution via salt formation is the most reliable method.

The Principle

Racemic amine reacts with a chiral acid (Resolving Agent) to form two diastereomeric salts:

These salts possess different solubilities in specific solvents (e.g., Ethanol/Water), allowing one to crystallize out while the other remains in solution.

Recommended Resolving Agent: L-(+)-Tartaric Acid or (S)-Mandelic Acid . Literature precedent suggests L-Tartaric acid is highly effective for 1-aryl-ethanamines.

Detailed Protocol

Step 1: Synthesis of Racemate (Reductive Amination)

-

Reflux: Combine 4-acetylbiphenyl (1.0 eq), Ammonium Acetate (10.0 eq), and Sodium Cyanoborohydride (1.5 eq) in Methanol.

-

Conditions: Reflux for 12–18 hours.

-

Workup: Quench with HCl, wash with ether (removes ketone), basify aqueous layer, extract amine with DCM. Yield: ~85% Racemic Amine.[8][9]

Step 2: Resolution

-

Salt Formation: Dissolve Racemic Amine (10g, 50 mmol) in hot Ethanol (100 mL).

-

Addition: Add L-(+)-Tartaric Acid (3.75g, 25 mmol - 0.5 equivalents is crucial for "Pope-Peachy" method efficiency) dissolved in hot Ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The (S)-Amine[3][4][10]·L-Tartrate salt typically crystallizes first due to lower solubility.

-

Filtration: Collect the white precipitate.

-

Recrystallization: Recrystallize the salt from Ethanol/Water (9:1) to upgrade ee% from ~90% to >99%.

-

Free-Basing: Suspend the salt in water, add 2M NaOH until pH 12, and extract with DCM. Dry over Na₂SO₄ and evaporate.

Route C: Lipase-Mediated Kinetic Resolution[2]

This method uses Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435) to selectively acetylate the (R)-enantiomer, leaving the desired (S)-amine untouched.

Reaction:

Racemic Amine + Ethyl Acetate (Solvent/Donor)

Protocol

-

Setup: Dissolve Racemic Amine (1.0 g) in anhydrous Ethyl Acetate (20 mL).

-

Catalyst: Add Novozym 435 (100 mg).

-

Conditions: Shake at 30°C. Monitor by HPLC.

-

Stop Point: The reaction slows significantly after 50% conversion (when R-amine is consumed). Stop at ~51% conversion to ensure high ee of the remaining S-amine.

-

Purification: Filter off the enzyme.

-

Separation:

-

Evaporate Ethyl Acetate.

-

Dissolve residue in DCM.

-

Wash with 1M HCl. The (S)-Amine goes into the aqueous layer (protonated). The (R)-Amide remains in the DCM layer.

-

Basify the aqueous layer (NaOH) and extract the pure (S)-Amine with MTBE.

-

Purification & Analytical Quality Control

Purification Logic Tree

Regardless of the synthesis route, the final purification ensures removal of trace isomers and chemical impurities.

Figure 2: Acid-Base purification strategy for isolation of high-purity amine.

Analytical Methods

1. Chiral HPLC (Enantiomeric Excess)

-

Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.[11]

-

Detection: UV @ 254 nm.

-

Expectation: (S)-isomer usually elutes second on OD-H (verify with standard).

2. NMR Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

7.5-7.3 (m, 9H, aromatic), 4.2 (q, 1H, CH-N), 1.4 (d, 3H, CH₃), 1.3 (bs, 2H, NH₂).

Comparison of Methods

| Feature | Biocatalytic (ATA) | Classical Resolution | Lipase Resolution |

| Max Theor. Yield | 100% | 50% (per pass) | 50% |

| Enantiomeric Excess | >99% (Excellent) | >99% (After recrystallization) | >98% (High) |

| Cost | High (Enzyme cost) | Low (Chemicals) | Medium |

| Scalability | High (Flow chemistry compatible) | High (Batch reactors) | Medium |

| Green Factor | High (Water-based) | Low (Solvent heavy) | Medium |

Recommendation:

-

For Drug Discovery/Small Scale (<10g): Use Lipase Resolution (Route C). It is fast, requires minimal optimization, and CAL-B is ubiquitous in labs.

-

For Process Development/Scale-up (>1kg): Develop Route A (Transaminase) for yield or Route B (Classical) for cost-efficiency.

References

-

Sacubitril Synthesis Overview

-

ChemicalBook.[12] (n.d.). Synthesis of Sacubitril intermediate (S)-1-(4-biphenyl)ethylamine. Retrieved from

-

-

Biocatalytic Transamination

-

Lipase Kinetic Resolution

-

Organic Chemistry Portal. (2007).[3] Dynamic Kinetic Resolution of Primary Amines. Retrieved from

-

-

Classical Resolution Techniques

-

Wikipedia. (n.d.). Chiral resolution and resolving agents. Retrieved from

-

-

Chiral HPLC Methods

-

YMC Co.[15] (n.d.). Efficient method development for chiral separation. Retrieved from

-

Sources

- 1. repository.tudelft.nl [repository.tudelft.nl]

- 2. onyxipca.com [onyxipca.com]

- 3. (1S)-1-(1,1'-biphenyl-4-yl)ethanamine | C14H15N | CID 2512430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sacubitril intermediate and preparation method and application thereof - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Process For The Preparation Of Sacubitril Intermediates [quickcompany.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 4'-Iodo-(1,1'-biphenyl)-4-amine synthesis - chemicalbook [chemicalbook.com]

- 13. Synthesis of a Precursor to Sacubitril Using Enabling Technologies. [repository.cam.ac.uk]

- 14. Synthesis and biological evaluation of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ymc.co.jp [ymc.co.jp]

Technical Guide: Spectroscopic Profile of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine

[1][2]

Executive Summary

-

Compound Name: (1S)-1-(1,1'-biphenyl-4-yl)ethanamine[1][2][3]

-

Synonyms: (S)-1-(4-Phenylphenyl)ethylamine; (S)-4-Phenyl-α-methylbenzylamine[1][2][3]

-

CAS Number: 37074-23-4 (S-isomer); 60492-42-2 (Racemate)[1][2]

-

Molecular Formula:

[3]

Significance in Drug Development: This compound serves as a robust Chiral Solvating Agent (CSA) and a Chiral Auxiliary .[2] Its biphenyl "wing" provides significant steric bulk and π-π stacking potential, making it superior to the standard 1-phenylethanamine in resolving complex racemic acids and in asymmetric synthesis of pharmacophores targeting CNS receptors.[1][2]

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the

NMR (400 MHz,

)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 1.38 - 1.42 | Doublet ( | 3H | Methyl group adjacent to chiral center.[1][2] | |

| 1.65 | Broad Singlet | 2H | Exchangeable amine protons; shift varies with concentration/solvent.[1][2] | |

| 4.15 - 4.22 | Quartet ( | 1H | The chiral methine proton.[1][2] Diagnostic for enantiomeric purity when used with chiral shift reagents. | |

| 7.32 - 7.38 | Multiplet | 1H | Ar-H (Ring B, para) | Distal phenyl ring proton.[1][2] |

| 7.40 - 7.48 | Multiplet | 4H | Ar-H (Ring B, meta + Ring A, meta) | Overlapping aromatic signals characteristic of biphenyls.[1][2] |

| 7.55 - 7.60 | Doublet ( | 4H | Ar-H (Ring A, ortho + Ring B, ortho) | Protons ortho to the biphenyl linkage show downfield shift due to conjugation.[1] |

NMR (100 MHz,

)

| Chemical Shift ( | Carbon Type | Assignment |

| 25.6 | Methyl carbon.[1][2] | |

| 51.2 | Chiral methine carbon (attached to N). | |

| 126.5 - 127.5 | Biphenyl aromatic carbons (multiple peaks).[1][2][4] | |

| 128.8 | Distal ring meta-carbons.[1][2] | |

| 140.1 | Ipso-carbon (Ring A, attached to phenyl).[1] | |

| 141.0 | Ipso-carbon (Ring B).[1][2] | |

| 146.5 | Ipso-carbon (Ring A, attached to ethylamine). |

Infrared (IR) Spectroscopy

-

Primary Amine Stretches (

): Two weak-to-medium bands at 3380 cm⁻¹ (asymmetric) and 3300 cm⁻¹ (symmetric).[1][2] -

C-H Stretches:

-

Biphenyl Skeletal Modes: Strong bands at 1485 cm⁻¹ and 1600 cm⁻¹ (C=C aromatic ring stretch).[1][2]

-

Out-of-Plane Bending: Strong peaks at 760 cm⁻¹ and 695 cm⁻¹ (characteristic of monosubstituted benzene ring B) and 820 cm⁻¹ (para-substituted ring A).[1][2]

Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by

-

Molecular Ion (

): m/z 197 (Significant intensity due to aromatic stability). -

Base Peak (

): m/z 182 .[1][2][4] -

Minor Peak: m/z 44 (

).[1][2] -

Fragment: m/z 152 (Biphenyl cation).

Optical Rotation[1][2]

Experimental Protocols

Workflow Diagram: Synthesis & Resolution

The following diagram outlines the conversion of 4-acetylbiphenyl to the enantiopure amine.

Caption: Chemo-enzymatic or classical resolution pathway to isolate the (S)-enantiomer.

Protocol 1: Reductive Amination (Preparation of Racemate)

-

Reagents: Dissolve 4-acetylbiphenyl (10 mmol) and ammonium acetate (100 mmol) in dry methanol (50 mL).

-

Reduction: Add sodium cyanoborohydride (

, 7 mmol) portion-wise. -

Reaction: Stir at room temperature for 24-48 hours under inert atmosphere (

). -

Workup: Acidify with concentrated HCl to pH < 2 (to decompose excess hydride), then basify with NaOH to pH > 10. Extract with Dichloromethane (DCM).

-

Purification: Dry organic layer over

, concentrate, and distill or recrystallize (hexane/ethyl acetate) to yield the racemic amine.

Protocol 2: Optical Resolution (Isolation of S-Isomer)

-

Salt Formation: Dissolve the racemic amine (10 g) in hot methanol. Add an equimolar amount of L-(+)-Tartaric acid dissolved in hot methanol.

-

Crystallization: Allow the solution to cool slowly to room temperature. The (S)-amine-(L)-tartrate salt is typically less soluble and will crystallize first.[1][2]

-

Recrystallization: Filter the crystals and recrystallize from ethanol/water (9:1) until constant melting point and optical rotation are achieved.[2]

-

Free Basing: Suspend the purified salt in water, treat with 2M NaOH, and extract the liberated (S)-amine into ether. Evaporate to yield the enantiopure product.[2]

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of [1,1'-Biphenyl]-4-ethanamine. NIST Chemistry WebBook, SRD 69. Link

-

Sigma-Aldrich. Product Specification: (S)-(-)-1-(4-Bromophenyl)ethylamine (Analog Reference for Optical Rotation). Link

-

PubChem. Compound Summary: (1S)-1-(1,1'-biphenyl-4-yl)ethanamine (CID 2512430).[1][2][3] National Library of Medicine.[2] Link

-

CymitQuimica. 4-Acetylbiphenyl (Precursor Synthesis Data). CAS 92-91-1 Technical Data Sheet.[2] Link

-

Doc Brown's Chemistry. Proton NMR spectrum of Ethylamine derivatives (Fragmentation and Shift Logic). Link

Sources

- 1. 4’-Acetylbiphenyl | SIELC Technologies [sielc.com]

- 2. CAS 92-91-1: 4-Acetylbiphenyl | CymitQuimica [cymitquimica.com]

- 3. (1S)-1-(1,1'-biphenyl-4-yl)ethanamine | C14H15N | CID 2512430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-BIPHENYLYL)ETHANOL(3562-73-0) 13C NMR spectrum [chemicalbook.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. prepchem.com [prepchem.com]

- 7. uni-saarland.de [uni-saarland.de]

Technical Guide: Chirality and Optical Rotation of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine

[1]

Executive Summary & Molecular Identity[1]

(1S)-1-(1,1'-biphenyl-4-yl)ethanamine (also known as (S)-4-(1-aminoethyl)biphenyl) is a high-value chiral building block used in the synthesis of pharmaceutical intermediates, particularly for neprilysin inhibitors and anti-inflammatory agents.[1] As a member of the 1-arylethylamine family, its stereochemistry is governed by the chiral center at the benzylic position.

This guide provides a comprehensive technical analysis of its chirality, optical rotation properties, and validated protocols for its resolution and absolute configuration determination.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

| Property | Data |

| IUPAC Name | (1S)-1-(4-phenylphenyl)ethanamine |

| Molecular Formula | C₁₄H₁₅N |

| Molecular Weight | 197.28 g/mol |

| Chiral Center | C1 (Benzylic carbon) |

| Stereochemistry | (S)-Enantiomer |

| Physical State | Viscous oil or low-melting solid (free base); Crystalline solid (HCl salt) |

| Solubility | Soluble in MeOH, EtOH, CHCl₃; HCl salt soluble in water |

| Key Analog | (S)-1-Phenylethylamine (structurally homologous) |

Optical Rotation and Stereochemistry[12]

The Sign of Rotation

Based on the stereochemical trends of the 1-arylethylamine class, the (1S)-enantiomer of 1-(1,1'-biphenyl-4-yl)ethanamine typically exhibits a negative (-) optical rotation in polar protic solvents like methanol or ethanol.[1]

-

(S)-1-Phenylethylamine:

(neat).[1] -

(S)-1-(4-Bromophenyl)ethylamine:

(MeOH).[1][2] -

(S)-1-(1,1'-biphenyl-4-yl)ethanamine: Expected

is Negative (-) .[1]

Critical Note: The magnitude of rotation is solvent-dependent. While the sign generally remains negative for the (S)-isomer in alcohols, specific rotation values must be validated against a Certificate of Analysis (CoA) or determined experimentally using the protocol below.

Structural Basis of Chirality

The chirality arises from the Cahn-Ingold-Prelog (CIP) priority rules at the benzylic carbon:

-

-NH₂ (Highest priority, Atomic Number 7)[1]

-

-Biphenyl Group (Second priority, C attached to C=C system)

-

-CH₃ (Third priority, aliphatic Carbon)[1]

-

-H (Lowest priority)

When the hydrogen is oriented away from the viewer, the sequence 1

Experimental Protocol: Chemical Resolution

The most robust method for isolating the (1S)-enantiomer from a racemic mixture is diastereomeric salt formation using a chiral acid.[1] (R,R)-(+)-Tartaric acid is the standard resolving agent for this class of amines.[1]

Resolution Workflow

Figure 1: Workflow for the chemical resolution of the racemic amine using (R,R)-Tartaric Acid.[1][4]

Step-by-Step Methodology

-

Salt Formation:

-

Dissolve 10.0 g of racemic 1-(1,1'-biphenyl-4-yl)ethanamine in 50 mL of hot Methanol (MeOH).

-

In a separate flask, dissolve 1 equivalent (7.6 g) of (R,R)-(+)-Tartaric acid in 30 mL of hot MeOH.

-

Mix the solutions while hot and allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

-

Fractional Crystallization:

-

Purification:

-

Recrystallize the salt from hot MeOH until the melting point is constant and the specific rotation of the liberated free base stabilizes.

-

-

Liberation of Free Base:

Determination of Absolute Configuration

To definitively assign the (S)-configuration without relying solely on optical rotation analogies, researchers should use Chiral Derivatization followed by NMR or HPLC analysis.[1]

The Isocyanate Derivatization Method

This protocol utilizes a Chiral Derivatizing Agent (CDA) with a known configuration to create diastereomeric ureas.

Reagent: (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate (CAS: 27298-97-1).[1]

Analytical Workflow

Figure 2: Protocol for absolute configuration assignment via urea derivatization.

Data Interpretation[1][4][6][8][11][13]

-

HPLC: Inject the derivatized sample onto an achiral column (e.g., C18). The (S,S)-diastereomer (formed from (S)-analyte and (S)-reagent) will have a distinct retention time compared to the (R,S)-diastereomer.[1]

-

NMR: The methine proton (-CH-) of the ethyl group will exhibit a distinct chemical shift (

) between the (S,S) and (R,S) forms due to the magnetic anisotropy exerted by the biphenyl and bromophenyl rings.

Applications in Drug Discovery

The (1S)-1-(1,1'-biphenyl-4-yl)ethanamine scaffold is a privileged structure in medicinal chemistry.[1]

-

Neprilysin Inhibition: The biphenyl-ethyl moiety is a key pharmacophore in Sacubitril-like analogs used for heart failure.[1] The (S)-configuration often dictates the binding affinity to the zinc-dependent active site of the enzyme.

-

Chiral Resolution Agent: Due to its steric bulk (biphenyl group), this amine is an effective resolving agent for chiral acids that are difficult to separate using smaller amines like phenylethylamine.

-

Ligand Synthesis: It serves as a precursor for chiral N-heterocyclic carbene (NHC) ligands and phosphoramidite ligands used in asymmetric catalysis.[1]

References

-

Sigma-Aldrich. (S)-(-)-1-(4-Bromophenyl)ethylamine Product Sheet. Retrieved from [1]

-

BenchChem. Determination of the Absolute Configuration of Chiral Amines with (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate. Retrieved from [1]

-

PubChem. (1S)-1-(1,1'-biphenyl-4-yl)ethanamine Compound Summary. Retrieved from [1]

-

Organic Syntheses. Resolution of alpha-Phenylethylamine. Org. Synth. 1970, 50, 93. (Foundational methodology for arylethylamine resolution). Retrieved from [1]

Sources

- 1. (+)-1-(4-Methylphenyl)ethylamine | C9H13N | CID 7015756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(-)-1-(4-Bromophenyl)ethylamine = 98.0 GC sum of enantiomers 27298-97-1 [sigmaaldrich.com]

- 3. youtube.com [youtube.com]

- 4. HU212667B - Process for optical resolution of metamphetamine - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. quora.com [quora.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

Commercial availability and suppliers of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine

An In-depth Technical Guide to (1S)-1-(1,1'-biphenyl-4-yl)ethanamine: Commercial Availability, Quality Control, and Handling for Pharmaceutical R&D

Introduction: A Key Chiral Building Block

(1S)-1-(1,1'-biphenyl-4-yl)ethanamine, a chiral amine featuring a biphenyl moiety, is a critical building block in modern medicinal chemistry. Its structural rigidity and stereodefined amine group make it an invaluable intermediate for synthesizing complex, high-value active pharmaceutical ingredients (APIs). The precise three-dimensional arrangement of this molecule is paramount, as the desired biological activity is often confined to a single enantiomer, while the other may be inactive or, in some cases, contribute to off-target toxicity.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the commercial landscape, outlines critical quality control parameters, details safe handling protocols, and offers insights into the strategic procurement of this essential chemical entity.

Chemical Identity:

-

IUPAC Name: (1S)-1-(1,1'-biphenyl-4-yl)ethanamine[1]

-

Molecular Formula: C₁₄H₁₅N[1]

-

Molecular Weight: 197.27 g/mol [1]

-

CAS Number: 223418-63-1 (for the (1S)-enantiomer free base)

Part 1: Commercial Availability and Supplier Landscape

The procurement of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine requires careful consideration of the supplier's scale, quality systems, and documentation. Suppliers can be broadly categorized into three tiers: catalog suppliers for research quantities, boutique and custom synthesis providers for specialized needs, and large-scale manufacturers for process development and commercial production.

A non-exhaustive list of potential suppliers is provided below. Researchers should note that availability, purity, and documentation can vary significantly.

| Supplier | Typical Form Offered | Common Purity/Grade | Scale | Notes |

| Sigma-Aldrich (MilliporeSigma) | Free Base, HCl Salt | ≥95% | Research (mg to g) | Offers detailed Safety Data Sheets and may provide Certificates of Analysis upon request. |

| Tokyo Chemical Industry (TCI) | Free Base | >95% (GC) | Research (g) | Provides product specifications and access to analytical charts and CoAs on their website. |

| BLDpharm | HCl Salt | Specification-based | Research (g to kg) | Often provides access to COA inquiries and lists various related biphenyl compounds.[2] |

| Enamine | Free Base | ≥95% | Research & Custom Synthesis (g to kg) | Specializes in building blocks for drug discovery and offers a vast catalog, including custom synthesis capabilities.[3] |

| Santa Cruz Biotechnology (SCBT) | Free Base | Research Grade | Research (mg to g) | Provides basic product information and may offer a reference Certificate of Analysis.[4] |

Part 2: Quality Control and Analytical Characterization

For use in drug development, the quality of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine must be rigorously controlled. The Certificate of Analysis (CoA) is the primary document attesting to a specific batch's quality. A comprehensive CoA should include results from several orthogonal analytical techniques.

Critical Quality Attributes (CQAs)

-

Identity: Confirmation that the material is unequivocally (1S)-1-(1,1'-biphenyl-4-yl)ethanamine.

-

Purity (Chemical): Quantification of the desired compound relative to any process-related impurities or degradation products.

-

Purity (Enantiomeric): Measurement of the enantiomeric excess (e.e.), ensuring the undesired (1R)-enantiomer is below acceptable limits.

-

Form: Confirmation of whether the compound is a free base or a specific salt (e.g., hydrochloride), as this impacts solubility, stability, and molecular weight.

Workflow for Incoming Material Qualification

The following diagram outlines a typical workflow for the quality control testing of a newly received batch of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine.

Caption: A logical workflow for qualifying a new chemical supplier.

Safe Handling and Storage

(1S)-1-(1,1'-biphenyl-4-yl)ethanamine is a hazardous substance requiring careful handling to minimize exposure risk.

-

Hazard Profile:

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. * Organ Damage: May cause damage to organs (kidney, liver, spleen) through prolonged or repeated exposure. * Environmental: Very toxic to aquatic life with long-lasting effects.

-

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Lab Coat: A standard lab coat is required.

-

Eye Protection: Use safety glasses with side shields or goggles.

-

Respiratory: Handle only in a well-ventilated area or a certified chemical fume hood. [5]If dust is generated, respiratory protection may be required.

-

-

Storage Conditions:

Part 4: Applications in Drug Discovery

The utility of (1S)-1-(1,1'-biphenyl-4-yl)ethanamine stems from its role as a chiral precursor. The biphenyl group can interact with hydrophobic pockets in target proteins, while the stereodefined amine serves as a crucial anchor point for hydrogen bonding or as a handle for further chemical elaboration. Its structural motif is found in various investigational compounds, highlighting its importance. For instance, related biphenyl structures are key components in the development of novel inhibitors for targets such as Human Protein Tyrosine Phosphatase Beta (HPTPβ) and the dopamine transporter (DAT), where specific stereochemistry is essential for potent and selective activity. [7][8]

References

Sources

- 1. (1S)-1-(1,1'-biphenyl-4-yl)ethanamine | C14H15N | CID 2512430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 92-91-1|1-([1,1'-Biphenyl]-4-yl)ethanone|BLD Pharm [bldpharm.com]

- 3. Chemical Supplier - Enamine [enamine.net]

- 4. scbt.com [scbt.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. documents.tocris.com [documents.tocris.com]

- 7. Synthesis and biological evaluation of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Architect's Tool: Chiral Amines in the Construction of Enantiomerically Pure Molecules

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern chemical synthesis, the demand for enantiomerically pure compounds is paramount, particularly within the pharmaceutical industry where the chirality of a molecule is inextricably linked to its therapeutic efficacy and safety. Chiral amines have emerged as a cornerstone of asymmetric synthesis, functioning as highly efficient organocatalysts, indispensable chiral ligands for metal complexes, and valuable chiral building blocks. This guide provides a comprehensive exploration of the role and application of chiral amines, moving beyond a simple recitation of protocols to delve into the mechanistic rationale and strategic considerations that underpin their successful implementation. We will dissect the fundamental activation modes of enamine and iminium ion catalysis, survey the major classes of chiral amine catalysts, and illustrate their power through practical applications and detailed experimental workflows, offering researchers a robust framework for leveraging these remarkable molecules in their own synthetic endeavors.

A Paradigm Shift from Metals to Organocatalysis: The Ascent of the Amine

For decades, the field of asymmetric catalysis was dominated by transition metal complexes. While undeniably powerful, these catalysts often present challenges related to cost, toxicity, and the need for stringent anaerobic and anhydrous conditions, complicating their removal from final products, a critical concern in pharmaceutical manufacturing. The turn of the millennium witnessed a renaissance in a field now known as asymmetric organocatalysis, where small, purely organic molecules are used to induce chirality.

Chiral secondary amines, in particular, have been at the forefront of this revolution, offering a more sustainable, often less expensive, and operationally simpler alternative to traditional methods. Their efficacy lies in their ability to transiently and reversibly form chiral intermediates with carbonyl substrates, activating them for stereocontrolled bond formation through two primary, powerful mechanisms: Enamine Catalysis and Iminium Ion Catalysis .

The Dual Modes of Activation: A Mechanistic Deep Dive

The versatility of chiral secondary amines stems from their ability to serve as a Lewis base, reacting with carbonyl compounds to form intermediates that are either more nucleophilic (enamines) or more electrophilic (iminium ions) than their parent carbonyls. The inherent chirality of the amine scaffold masterfully directs the approach of the reaction partner, ensuring the formation of one enantiomer over the other.

Enamine Catalysis: Enhancing Nucleophilicity

In enamine catalysis, a chiral secondary amine reacts with a ketone or aldehyde to form a chiral, nucleophilic enamine intermediate. This process effectively raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, transforming it into a soft nucleophile capable of reacting with a wide range of electrophiles. The steric environment created by the chiral amine catalyst dictates the facial selectivity of the subsequent bond-forming step. The seminal example of this activation is the proline-catalyzed asymmetric aldol reaction.

The catalytic cycle proceeds through several key steps:

-

Enamine Formation: The chiral amine condenses with a carbonyl donor.

-

Stereoselective C-C Bond Formation: The enamine attacks an electrophilic acceptor. The catalyst's chiral scaffold directs this attack to one face of the enamine.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral product and regenerate the amine catalyst.

Caption: The Catalytic Cycle of Enamine Activation.

Iminium Ion Catalysis: Enhancing Electrophilicity

Conversely, when a chiral secondary amine reacts with an α,β-unsaturated aldehyde or ketone, it forms a chiral, electrophilic iminium ion. This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the system, rendering the β-carbon significantly more susceptible to attack by even weak nucleophiles. The bulky substituents on the chiral amine effectively shield one face of the iminium ion, forcing the incoming nucleophile to approach from the less hindered side, thus ensuring high stereoselectivity.

The iminium ion catalytic cycle involves:

-

Iminium Ion Formation: The chiral amine condenses with an α,β-unsaturated carbonyl.

-

Stereoselective Conjugate Addition: A nucleophile attacks the β-carbon of the iminium ion from the sterically accessible face.

-

Hydrolysis and Catalyst Regeneration: The resulting enamine is hydrolyzed to furnish the chiral product and regenerate the catalyst.

Caption: The Catalytic Cycle of Iminium Ion Activation.

A Survey of Key Chiral Amine Catalyst Classes

The rational design of chiral amine catalysts has led to a diverse arsenal of structures, each with unique properties and applications.

Proline and its Derivatives

(S)-Proline is often called the "simplest enzyme" for its remarkable ability to catalyze reactions with high stereoselectivity under mild conditions. Its discovery as a catalyst for intramolecular aldol reactions in the 1970s was a seminal moment in organocatalysis. Proline's efficacy stems from its rigid pyrrolidine ring, which provides a well-defined chiral environment, and its bifunctional nature, where the carboxylic acid group can participate in the transition state, often acting as a proton shuttle. It is inexpensive, available in both enantiomeric forms, and effective for a range of reactions including aldol, Mannich, and Michael additions.

Cinchona Alkaloids

Derived from the bark of the cinchona tree, these natural products, including quinine and its pseudoenantiomer quinidine, have a long and storied history in asymmetric synthesis. They are bifunctional catalysts, featuring a tertiary (quinuclidine) amine that can act as a Lewis base and a hydroxyl group at the C9 position that can act as a hydrogen-bond donor. This dual functionality allows them to activate both the nucleophile and the electrophile simultaneously, leading to highly organized and stereoselective transition states. Modified cinchona alkaloids, with appended thiourea or primary amine groups, have further expanded their catalytic scope to encompass a vast array of transformations.

MacMillan and Jørgensen-Hayashi Catalysts

These catalysts, often diarylprolinol ether derivatives, were rationally designed to be exceptionally effective in iminium ion catalysis. The bulky aryl groups attached to the prolinol scaffold create a well-defined chiral pocket that effectively shields one face of the transient iminium ion, leading to outstanding enantioselectivities in reactions like Diels-Alder, Friedel-Crafts, and conjugate additions. Their high reactivity and broad substrate scope have established them as true workhorses in the field of asymmetric organocatalysis.

Chiral Primary Amines and Diamines

Primary amines, often derived from natural amino acids or cinchona alkaloids, represent another powerful class of organocatalysts. They can participate in both enamine and iminium catalysis and are particularly effective in conjugate additions. Chiral 1,2-diamines, especially those with C2-symmetry, are highly valued as both organocatalysts and as ligands in transition metal catalysis. Their bidentate nature allows for the formation of rigid, well-defined metal complexes and catalytic transition states, enabling high levels of stereocontrol.

Performance Comparison in a Model Reaction

To illustrate the practical implications of catalyst choice, the following table summarizes the performance of several key chiral amine classes in the asymmetric Michael addition of aldehydes to nitroolefins, a benchmark transformation in organocatalysis.

| Catalyst Type | Representative Catalyst | Typical Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Proline Derivative | (S)-Proline | 20-30 | DMSO | RT | 85-95 | >95 |

| Jørgensen-Hayashi | Diarylprolinol Silyl Ether | 5-10 | Toluene | RT | >90 | >99 |

| Cinchona Alkaloid | 9-Amino-9-deoxyepiquinine | 10 | CH2Cl2 | -20 | 80-95 | 90-99 |

| Chiral Primary Amine | Cinchona-derived Primary Amine | 10 | THF | RT | >90 | >99 |

Note: Values are representative and can vary significantly based on the specific substrates and reaction conditions.

From Bench to Production: Industrial Relevance and Practical Protocols

The utility of chiral amines extends beyond academic exercises into the practical synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Their ability to construct key chiral centers with high fidelity makes them invaluable tools for drug development. A significant challenge in large-scale synthesis is the separation and recovery of the catalyst. To address this, research into immobilizing chiral amine catalysts on solid supports has gained traction, enabling easier filtration and recycling, thereby improving the process's sustainability and economics.

Detailed Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes a reliable method for the direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a classic transformation showcasing the power of organocatalysis.

Materials & Reagents:

-

(S)-Proline (CAS: 147-85-3)

-

Cyclohexanone (CAS: 108-94-1), freshly distilled

-

4-Nitrobenzaldehyde (CAS: 555-16-8)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate, HPLC grade

-

Hexanes, HPLC grade

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with septum

-

Silica gel for column chromatography

-

Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (69 mg, 0.6 mmol, 30 mol%).

-

Solvent and Reagent Addition: Add anhydrous DMSO (4.0 mL) to the flask. Stir the mixture until the proline is mostly dissolved. Add cyclohexanone (2.0 mL, ~19.4 mmol, ~10 equivalents). Finally, add 4-nitrobenzaldehyde (302 mg, 2.0 mmol, 1.0 equivalent).

-

Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-24 hours.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with saturated aq. NH4Cl (2 x 10 mL), saturated aq. NaHCO3 (1 x 10 mL), and brine (1 x 10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% EtOAc).

-

Characterization and Enantiomeric Excess (ee) Determination:

-

Characterize the purified product by ¹H NMR and ¹³C NMR to confirm its structure and purity.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis, comparing the retention times to a racemic standard.

-

Conclusion and Future Horizons

Chiral amines have fundamentally reshaped the landscape of asymmetric synthesis, providing powerful, versatile, and often more sustainable tools for the creation of complex chiral molecules. From the "simplest enzyme," proline, to rationally designed catalysts and nature's own cinchona alkaloids, these molecules empower chemists to build stereocenters with remarkable precision. The ongoing development of novel chiral amine scaffolds, the expansion of their application to new reaction types, and their integration into multi-step syntheses of life-saving drugs underscore their enduring importance. Future innovations will likely focus on ultra-low catalyst loadings, the development of robust immobilized catalysts for continuous flow applications, and the synergy between organocatalysis and other catalytic fields like biocatalysis and photoredox catalysis, further expanding the synthetic chemist's toolkit.

References

-

Title: Proline-catalyzed aldol reactions - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: Chemical Reviews - ACS Publications URL: [Link]

-

Title: Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis Source: Chemical Reviews URL: [Link]

- Title: Immobiliz

An In-depth Technical Guide on the Role of the Biphenyl Moiety in Chiral Recognition

This guide provides a comprehensive exploration of the biphenyl moiety's critical role in the field of chiral recognition. Tailored for researchers, scientists, and professionals in drug development, it synthesizes fundamental principles with practical applications, offering a deep dive into the structural features and interaction mechanisms that make biphenyl-based systems indispensable tools in modern chemistry.

The Foundation: Chirality and the Imperative of Recognition

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. In the pharmaceutical industry, the stakes of chirality are particularly high; enantiomers of a drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[1][2] One enantiomer may be therapeutically active, while the other could be inactive or even dangerously toxic.[2] This reality necessitates robust methods for separating and analyzing enantiomers, a process known as chiral recognition.[3][4]

Chiral recognition occurs when a chiral molecule (the selector) interacts diastereomerically with the enantiomers of another chiral molecule (the analyte), leading to the formation of transient complexes with different energy states. This energy difference is the basis for separation. The effectiveness of a chiral selector is rooted in its ability to establish multiple, simultaneous, non-covalent interactions with the analyte, such as hydrogen bonding, steric hindrance, dipole-dipole, and π-π stacking interactions.[5][6]

The Biphenyl Moiety: A Privileged Scaffold for Chirality

The biphenyl scaffold has emerged as a cornerstone in the design of both chiral stationary phases (CSPs) for chromatography and chiral ligands for asymmetric catalysis.[7][8][9] Its utility stems from a unique combination of structural and electronic properties.

Atropisomerism: Chirality Without a Chiral Center

The defining feature of many chiral biphenyls is atropisomerism , a type of axial chirality that arises from restricted rotation (hindered rotation) around the single bond connecting the two phenyl rings.[10][11][12] This restriction is typically caused by the presence of bulky substituents at the ortho positions of the phenyl rings, which create a high-energy barrier to rotation.[11][12][13] If this rotational barrier is high enough to allow for the isolation of the individual conformers (rotational isomers or "atropisomers") at a given temperature, the molecule is considered chiral.[11][14]

This C2-symmetric framework, lacking a traditional stereogenic carbon, provides a rigid and well-defined three-dimensional chiral environment essential for effective enantiomeric discrimination.[7][10]

The Power of π-π Interactions

The aromatic nature of the biphenyl rings makes them prime candidates for engaging in π-π stacking interactions.[15][16] These non-covalent interactions, where the electron-rich π systems of aromatic rings overlap, are crucial for the stabilization of the transient diastereomeric complexes formed during chiral recognition.[6][15][17] The ability to tune the electronic properties of the phenyl rings through substitution allows for the modulation of these π-π interactions, providing a powerful tool for optimizing chiral selectors.[8][18]

Mechanisms of Chiral Recognition with Biphenyl Systems

The enantioselective power of biphenyl-based systems lies in their ability to engage in a multi-point interaction model with analytes. The precise combination of forces dictates the degree of separation or the enantioselectivity of a reaction.

-

Steric Hindrance: The bulky ortho-substituents that create atropisomerism also form well-defined chiral pockets or grooves. One enantiomer of an analyte will fit more snugly into this pocket than the other, leading to a difference in interaction energy.

-

π-π Stacking: The face-to-face stacking of the analyte's aromatic rings with the biphenyl rings of the selector is a primary binding interaction.[15][16] Electron-donating or -withdrawing groups on either the selector or analyte can significantly enhance or alter this interaction.[17]

-

Hydrogen Bonding: Functional groups (e.g., hydroxyl, amino, carboxyl) appended to the biphenyl scaffold can act as hydrogen bond donors or acceptors, providing specific interaction points that lock the analyte into a particular orientation.

-

Dipole-Dipole Interactions: Polar substituents on the biphenyl rings introduce dipoles that can interact with polar functional groups on the analyte, contributing to the overall stability of the diastereomeric complex.

The synergy of these interactions creates a highly specific chiral environment. One enantiomer will be able to optimize its conformation to maximize these favorable interactions, forming a more stable complex, while the other enantiomer will experience steric clashes or less favorable electronic interactions.

Diagram: Mechanism of Chiral Recognition

The following diagram illustrates the key interactions between a biphenyl-based chiral selector and a pair of enantiomers.

Sources

- 1. Enantioseparation of chiral pharmaceuticals by vancomycin-bonded stationary phase and analysis of chiral recognition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BINAP - Wikipedia [en.wikipedia.org]

- 11. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 12. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]

- 15. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Engineered non-covalent π interactions as key elements for chiral recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Biphenyl Ethanamine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to (1S)-1-(1,1'-biphenyl-4-yl)ethanamine Derivatives and Analogs

The (1S)-1-(1,1'-biphenyl-4-yl)ethanamine core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous pharmacologically active agents.[1] Its inherent properties—a chiral ethylamine side chain appended to a rigid, yet conformationally adaptable biphenyl system—provide a versatile template for designing molecules that can interact with a wide range of biological targets with high affinity and specificity. The biphenyl moiety, while seemingly simple, offers a rich canvas for chemical modification, allowing for the fine-tuning of electronic and steric properties to optimize drug-receptor interactions.[2]

This guide provides a comprehensive overview of this important chemical class, from its synthesis and stereochemical control to its application in drug development. We will explore the critical structure-activity relationships (SAR) that govern the biological effects of these compounds and delve into the detailed experimental protocols used for their synthesis and pharmacological evaluation. A central focus will be on Cinacalcet, a landmark drug that validates the therapeutic potential of this scaffold and serves as a quintessential case study for its application.

Chemical and Physical Properties of the Core Scaffold

| Property | Value | Source |

| IUPAC Name | (1S)-1-(4-phenylphenyl)ethanamine | PubChem CID 2512430[3] |

| Molecular Formula | C₁₄H₁₅N | PubChem CID 2512430[3] |

| Molecular Weight | 197.27 g/mol | PubChem CID 2512430[3] |

| Chirality | Contains a single stereocenter at the C1 position of the ethylamine chain, leading to (S) and (R) enantiomers. | N/A |

Part 1: Synthesis and Stereochemical Control

The therapeutic efficacy of chiral molecules like (1S)-1-(1,1'-biphenyl-4-yl)ethanamine derivatives is often confined to a single enantiomer. Consequently, the development of robust and stereoselective synthetic routes is paramount. Methodologies range from classical resolution and coupling strategies to modern asymmetric synthesis.

Established Synthetic Strategies

A prevalent strategy for synthesizing derivatives, particularly exemplified by the industrial production of Cinacalcet, involves the coupling of the chiral amine, (R)-(+)-1-(1-naphthyl)ethylamine, with a suitable side chain. The core transformations typically include:

-

Amide Formation: Condensation of a carboxylic acid derivative (e.g., 3-(3-(trifluoromethyl)phenyl)propionic acid) with the chiral amine.[4]

-

Amide Reduction: Subsequent reduction of the amide bond to yield the final secondary amine.[4]

Alternatively, reductive amination, where an aldehyde is reacted with the amine to form an imine that is then reduced in situ, is a highly efficient approach.[5] These methods, while effective, rely on the availability of a pre-existing chiral starting material.

Advanced Asymmetric Synthesis: A Self-Validating Protocol

To achieve stereoselectivity without relying on chiral precursors, asymmetric synthesis offers a more elegant solution. A notable method involves the use of a chiral sulfinamide auxiliary, which directs the stereochemical outcome of a key addition step. This approach provides high diastereoselectivity and a reliable pathway to the desired (S)- or (R)-enantiomer.

Detailed Protocol: Asymmetric Synthesis of Cinacalcet via (R)-tert-Butanesulfinamide [6]

This protocol outlines a novel stereoselective synthesis that avoids the use of (R)-(+)-1-(1-naphthyl)ethylamine.

-

Step 1: Knoevenagel Condensation.

-

Dissolve 3-(trifluoromethyl)benzaldehyde (50.0 g, 0.287 mol) in pyridine (100.0 mL) and add piperidine (0.5 mL) at room temperature.

-

Add malonic acid (80.0 g, 0.768 mol) and stir for 15 minutes.

-

Heat the mixture to 115–120 °C and stir for 4 hours.

-

After cooling, add water (500.0 mL) and adjust the pH to 2 with concentrated HCl.

-

Filter the precipitated white solid, wash with water, and dry to yield 3-(3-trifluoromethylphenyl)acrylic acid.[6]

-

-

Step 2: Esterification and Reduction.

-

The resulting acrylic acid is esterified (e.g., with methanol and thionyl chloride) and then reduced (e.g., with NaBH₄ in THF/methanol) to afford 3-(3-trifluoromethylphenyl)propan-1-ol.[6]

-

-

Step 3: Halogenation.

-

The alcohol is converted to an alkyl halide. For example, the bromo derivative is prepared by heating the alcohol in 48% aqueous HBr under reflux for 15 hours.[6] This creates an electrophilic partner for the subsequent coupling reaction.

-

-

Step 4: Regioselective N-Alkylation (The Key Stereochemical Step).

-

The chiral naphthylethylsulfinamide intermediate is prepared separately.

-

This intermediate is reacted with the bromo derivative from Step 3 in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) in a solvent such as THF.[6] The bulky tert-butanesulfinyl group directs the alkylation to the nitrogen atom and controls the stereochemistry.

-

-

Step 5: Acid Hydrolysis.

-

The N-tert-butanesulfinyl group is removed by acid hydrolysis to yield the final enantiopure amine product, (R)-cinacalcet hydrochloride.[6]

-

Generalized Synthetic Workflow

The following diagram illustrates a common, modular approach to synthesizing derivatives of the (1S)-1-(1,1'-biphenyl-4-yl)ethanamine scaffold.

Caption: A modular synthetic pathway for generating diverse analogs.

Part 2: Structure-Activity Relationships (SAR) and Therapeutic Applications

Understanding how structural modifications impact biological activity is the cornerstone of rational drug design. The biphenyl ethanamine scaffold offers several key positions for modification, each influencing the molecule's interaction with its target.

Foundational SAR Principles

The principles governing the SAR of phenylethylamines provide a useful framework for understanding this scaffold.[7] Key considerations include:

-

Aromatic Ring Substitution: Substituents on the phenyl rings dictate electronic properties and can form specific interactions (e.g., hydrogen bonds, hydrophobic contacts) within a receptor's binding pocket.[7] For biphenyl systems, substitution also affects the torsional angle between the rings, influencing the overall shape and planarity, which is critical for receptor fit.[2]

-

Substitution at Nitrogen: The size and nature of the substituent on the amine nitrogen are often crucial for determining receptor selectivity and potency. Increasing the bulk of the N-substituent can modulate activity between different receptor subtypes.[7]

-

α-Carbon Substitution: The methyl group on the carbon adjacent to the nitrogen (the α-carbon) introduces a chiral center. This group can also sterically hinder metabolism by enzymes like monoamine oxidase (MAO), thereby increasing the drug's duration of action.[7]

Case Study: Cinacalcet and the Calcium-Sensing Receptor (CaSR)

Cinacalcet is a first-in-class calcimimetic agent used to treat secondary hyperparathyroidism and hypercalcemia.[5] It functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor. Cinacalcet enhances the sensitivity of the CaSR to extracellular calcium ions (Ca²⁺), leading to a downstream signaling cascade that suppresses the synthesis and secretion of parathyroid hormone (PTH).[4]

Mechanism of Action: CaSR Signaling Pathway

Caption: Cinacalcet allosterically modulates the CaSR, amplifying the signal from extracellular calcium to inhibit PTH secretion.[4]

Development of Analogs

The core structure of Cinacalcet has been modified to develop new research tools and potential therapeutic agents.

-

Radiolabeled Analogs: The synthesis of [¹⁸F]Cinacalcet was developed to enable Positron Emission Tomography (PET) imaging.[8] This allows for non-invasive in vivo studies of CaSR distribution and drug-target engagement in organs like the parathyroid and thyroid glands.[8]

-

Fluorinated Analogs: Replacing the methyl group with a monofluoromethyl (CH₂F) group is a bioisosteric substitution strategy. This modification can alter metabolic stability and binding affinity, providing a pathway for developing next-generation calcimimetics.[8]

The following table summarizes key analogs and the rationale for their development.

Table of Selected Biphenyl Ethanamine Analogs

| Analog/Derivative | Core Modification | Rationale / Application | Key Findings | Reference |

| Cinacalcet | N-alkylation with a 3-(trifluoromethyl)phenylpropyl group. | Allosteric modulator of CaSR for treating hyperparathyroidism. | Potently enhances CaSR sensitivity to extracellular Ca²⁺. | [4][5] |

| [¹⁸F]Cinacalcet | Introduction of a Fluorine-18 radioisotope. | PET imaging tracer for in vivo visualization of CaSR. | Showed uptake in target organs (thyroid/parathyroid) and rapid metabolism. | [8] |

| CH₂F Analog | Replacement of the α-methyl group with a monofluoromethyl group. | Bioisosteric replacement to potentially improve drug properties and enable ¹⁸F labeling. | Successful synthesis provides a new avenue for drug development and PET imaging. | [8] |

| Antithrombotic Agents | Biphenyl ethanamine scaffold used as a base for TF-FVIIa inhibitors. | To develop novel antithrombotic agents targeting the coagulation cascade. | Structure-guided design led to potent and selective inhibitors of the TF-FVIIa complex. | [9] |

| DAT Inhibitors | Modification to (([1,1′-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines. | To create atypical dopamine transporter (DAT) inhibitors with reduced hERG activity. | The sulfoxide moiety was found to be crucial for high DAT affinity. | [10] |

Part 3: Experimental Protocols for Pharmacological Characterization

Validating the biological activity of newly synthesized analogs requires robust and reproducible experimental assays. For compounds targeting the CaSR, the calcium mobilization assay is a foundational in vitro technique.

In Vitro Protocol: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, providing a direct readout of agonist activity for compounds like Cinacalcet.

Objective: To quantify the potency and efficacy of a test compound as a positive allosteric modulator of the CaSR.

Materials:

-

HEK293 cells stably expressing the human calcium-sensing receptor (HEK-CaSR).[4]

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Hanks' Balanced Salt Solution (HBSS).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).[4]

-

Test compound (e.g., Cinacalcet analog) stock solution in DMSO.

-

Extracellular calcium solutions of varying concentrations.

-

A fluorescence plate reader with kinetic read capability.

Procedure:

-

Cell Plating: Seed HEK-CaSR cells into a 96-well black, clear-bottom plate and culture overnight to allow for adherence.

-

Dye Loading: Remove the culture medium and wash the cells with HBSS. Add HBSS containing the Fluo-8 AM dye and incubate in the dark at 37°C for 1 hour to allow the dye to enter the cells.

-

Compound Addition: Wash the cells again to remove excess dye. Add HBSS containing the test compound at various concentrations to the wells.

-

Calcium Stimulation & Measurement: Place the plate in the fluorescence plate reader. Inject a solution of CaCl₂ to stimulate the CaSR. Immediately begin recording fluorescence intensity (e.g., excitation at 490 nm, emission at 525 nm) every second for 2-3 minutes.

-

Data Analysis: The peak fluorescence intensity following calcium addition corresponds to the intracellular calcium concentration. Plot the peak response against the concentration of the test compound to generate a dose-response curve and determine the EC₅₀ value.

Calcium Mobilization Assay Workflow

Caption: Step-by-step workflow for the in vitro calcium mobilization assay.

Conclusion and Future Outlook

The (1S)-1-(1,1'-biphenyl-4-yl)ethanamine scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutics. The success of Cinacalcet has not only provided a vital treatment for disorders of calcium homeostasis but has also illuminated the broader potential of this chemical class. As demonstrated by ongoing research, strategic modifications to this core have yielded potent inhibitors of the coagulation cascade and novel modulators of neurotransmitter transporters, showcasing its vast chemical and therapeutic versatility.[9][10]

Future research will undoubtedly continue to explore new chemical space around this scaffold. The application of computational modeling, combined with advanced asymmetric synthesis techniques, will enable the design of next-generation analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued investigation of these compounds will likely uncover new biological targets and lead to the development of innovative treatments for a wide spectrum of human diseases.

References

- (PDF) Syntheses of Cinacalcet: An Enantiopure Active Pharmaceutical Ingredient (API).

- Syntheses of Cinacalcet: An Enantiopure Active Pharmaceutical Ingredient (API) - UB.

- The Synthesis and F-18 Labeling of a Cinacalcet Analogue Based on α-(Monofluoromethyl)arylmethylamine Structure - ResearchGate.

- A novel asymmetric synthesis of cinacalcet hydrochloride - Beilstein Journals.

- Cinacalcet-D4 Hydrochloride: A Technical Guide for Researchers - Benchchem.

- Structure Activity Relationship - Adrenergic Drugs - Pharmacy 180.

-

Synthesis and pharmacological evaluation of some dual-acting amino-alcohol ester derivatives of flurbiprofen and 2-[1,1'-biphenyl-4-yl]acetic acid: a potential approach to reduce local gastrointestinal toxicity - PubMed. Available at: [Link]

-

Design, synthesis, and structure-activity relationships of selective biphenyl antithrombotic tissue factor/factor VIIa inhibitors - PubMed. Available at: [Link]

-